Benzo(c)cinnoline
Description
Significance of Benzo(c)cinnoline as a Privileged Scaffold in Organic Chemistry
This compound is widely recognized as a "privileged molecule" or "privileged scaffold" in organic and medicinal chemistry. fishersci.nonih.gov This designation stems from its ability to serve as a core structure for compounds exhibiting a broad spectrum of promising pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and sedative effects. nih.govnih.govnih.govfishersci.cafishersci.caguidechem.comsigmaaldrich.comnih.gov Beyond its biological relevance, this compound also finds utility in the development of functional materials. It can act as a ligand for constructing various complexes, be incorporated into biosensors, and serve as a component in organic field-effect transistors. fishersci.no Furthermore, its inherent photophysical properties, such as fluorescence, make it valuable as a fluorophore for biological studies. fishersci.no The compound's electron-accepting capabilities further contribute to its versatility in diverse chemical applications. nih.gov
Overview of Historical and Contemporary Research Trajectories
The study of this compound has evolved significantly over time, marked by advancements in its synthesis and the exploration of its applications.
Historical Research: Historically, this compound was formally derived through the oxidative dehydrogenation of 2,2'-diaminobiphenyl. uni.lu A common and convenient method for its formation involved the reduction of 2,2'-dinitrobiphenyl (B165474), often under alkaline conditions or via electrochemical reduction. fishersci.cauni-freiburg.de Early investigations also revealed a novel synthetic process beginning with the partial reduction of the nitro groups of 2,2'-dinitrobiphenyl, followed by a cyclization step to form the characteristic -N=N- bond. This process demonstrated high yields, producing this compound at 93% yield and its N-oxide at 91% yield, depending on the solvent and base used. nih.gov
Contemporary Research: Contemporary research on this compound is characterized by the development of more efficient and sophisticated synthetic methodologies and the expansion of its application scope. Recent advances have focused on C-H functionalization strategies, which offer atom-economical routes to complex structures. nih.gov Notable modern synthetic approaches include:
Palladium-catalyzed cascade annulation: This highly efficient method enables the synthesis of various this compound derivatives from pyrazolones and aryl iodides, achieving product yields up to 94%. uni.lufishersci.no
Copper(II) or electrochemical oxidation: This strategy is employed for the synthesis of benzo(c)cinnolinium salts from 2-azobiaryls. fishersci.no
Dual C-N coupling: Phthalhydrazide (B32825) and trivalent halogen reagents have been utilized in tandem dual C-N coupling/deprotection/oxidation reactions, yielding benzo(c)cinnolines with high efficiency, sometimes up to 99%. fishersci.com
Beyond synthesis, contemporary research explores this compound's utility in organic electronics, including its use in organic semiconductors and photovoltaic devices. fishersci.ca Its potential as a component in dyes and pigments is also under investigation. fishersci.ca A particularly emerging area of research involves its application in alkaline redox-flow batteries, where sulfonated this compound derivatives show promise as stable negative electrolytes. americanelements.com
Classification within Heterocyclic Chemistry and Aromatic Systems
This compound is classified as a heterocyclic aromatic organic compound. nih.govnih.gov Structurally, it is a tricyclic system, often described as a benzene (B151609) ring fused to a cinnoline (B1195905) ring nih.gov or more broadly as a tricyclic organic compound with the chemical formula CHN. uni.lu It is a derivative of cinnoline (1,2-benzodiazine), which itself is a six-membered heterocyclic molecule containing two nitrogen atoms. fishersci.caguidechem.com Cinnoline is isomeric with other naphthyridines such as phthalazine (B143731) and quinazoline, and isosteric to quinoline (B57606) or isoquinoline. fishersci.cafishersci.pt this compound belongs to the broader class of fused-ring system aromatic heterocycles. nih.gov
Research Gaps and Future Directions in this compound Studies
Despite significant progress, several research gaps and promising future directions exist for this compound studies:
Research Gaps:
Mechanisms of Action: Further studies are crucial to fully elucidate the precise mechanisms of action of this compound derivatives, particularly concerning their potential therapeutic applications. nih.govfishersci.ca
Functionalized Derivatives: There is a notable scarcity of this compound derivatives with functionalization at the 1,10 positions, suggesting an unexplored area for synthetic chemists to develop new four-ring heterocycles. uni-freiburg.de
Future Directions:
Novel Drug Development: Continued research into the synthesis, properties, and applications of this compound is vital, especially for the development of new pharmaceuticals. nih.gov
Synthetic Methodologies: The ongoing pursuit of novel synthetic routes, particularly those leveraging C-H functionalization strategies, will enhance the accessibility and diversity of this compound derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: Deeper investigations into the biological properties and structure-activity relationships of cinnoline compounds, including this compound, are essential to optimize their medicinal applications. guidechem.comfishersci.no This will aid in the creation of cinnoline-based compounds with improved pharmacokinetic and pharmacodynamic characteristics. guidechem.com
Energy Storage Applications: The exploration of this compound as a promising molecular scaffold for advanced energy storage systems, such as redox-flow batteries, represents a significant future direction. americanelements.com
Detailed Research Findings
This compound and its derivatives exhibit a range of notable chemical and physical properties that underpin their diverse applications.
Chemical Properties: this compound displays interesting photophysical characteristics, including fluorescence. nih.govfishersci.no Compounds with the this compound structure often show broad absorption bands and exhibit large Stokes shifts. fishersci.no Furthermore, the quantum yield of triplet formation for this compound is approximately unity, and it exhibits a significant short triplet lifetime due to non-radiative relaxation from the T1 state to the ground state. fishersci.no
Electrochemical studies reveal that this compound exhibits interesting behavior, such as irreversible polarographic reductions. fishersci.cafishersci.at It can also react with nucleophiles, such as lithium dimethylamide, leading to various substitution products. fishersci.ca
Synthesis Yields: Modern synthetic strategies have achieved high efficiencies in producing this compound and its derivatives.
| Synthesis Method | Precursor(s) | Typical Yield (%) | Reference |
| Partial reduction/cyclization | 2,2'-dinitrobiphenyl | 93 (this compound), 91 (N-oxide) | nih.gov |
| Palladium-catalyzed cascade annulation | Pyrazolones, Aryl iodides | Up to 94 | uni.lufishersci.no |
| Dual C-N coupling/deprotection/oxidation | Phthalhydrazide, Trivalent halogen reagents | Up to 99 | fishersci.com |
Photophysical and Electrochemical Data: Specific derivatives of this compound have shown distinct photophysical and electrochemical properties.
| Property | Value | Compound/Derivative | Reference |
| Fluorescence Emission | 571 nm | Benzo(c)cinnolinium salt with electron push–pull substitutions | fishersci.no |
| Long Wavelength Absorption | 453 nm, 402 nm | 1-amino-10-propylthiobenzo[c]cinnoline derivative | uni-freiburg.de |
| Reduction Potential (vs Ag/AgCl) | -0.84 V | Di-sulfonated this compound (ds-BC) | americanelements.com |
| Battery Voltage (full cell) | 1.11 V | ds-BC paired with ferrocyanide-ferricyanide | americanelements.com |
| Battery Capacity Fade | 0.77%/day | ds-BC paired with ferrocyanide-ferricyanide | americanelements.com |
General Physical Properties: For reference, the molar mass of this compound is 180.21 g/mol . uni.lu The parent compound cinnoline has a molar mass of 130.150 g/mol and a melting point of 39 °C. fishersci.pt
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXWSAKHXBQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074289 | |
| Record name | Benzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34524-78-2, 230-17-1 | |
| Record name | Benzo[c]cinnoline, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34524-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[c]cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)cinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[c]cinnoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c]cinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(C)CINNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P346MC4QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Benzo C Cinnoline and Its Derivatives
Cyclization Strategies for Benzo(c)cinnoline Core Synthesis
Electrochemical Reduction Approaches from Nitroaryls
Electrochemical reduction offers a green and efficient pathway for synthesizing benzo[c]cinnolines, particularly from nitroaryl precursors. A notable example involves the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) (DNBP) in aprotic solvents, often in the presence of carbon dioxide (CO). researchgate.netresearchgate.net
Research findings indicate that in the absence of CO, the electrochemical reduction of DNBP in an aprotic solution like DMSO proceeds via a reversible two-electron transfer reaction. However, in the presence of CO, the process becomes an irreversible eight-electron transfer, leading to the formation of benzo[c]cinnoline (B3424390) with high selectivity and conversion rates, sometimes up to 99%. researchgate.netresearchgate.net This method provides a theoretical and practical route for the electrochemical synthesis of bioactive benzo[c]cinnolines. researchgate.net
Another electrochemical approach involves the oxidation of 2-azobiaryls to synthesize benzo[c]cinnolinium salts. This method allows for the construction of diversely functionalized benzo[c]cinnolinium salts with excellent functional group tolerance and high efficiency. acs.orgnih.gov
Table 1: Electrochemical Reduction of 2,2'-Dinitrobiphenyl
| Precursor | Conditions | Product | Conversion Rate (%) | Selectivity (%) | Reference |
| 2,2'-Dinitrobiphenyl (DNBP) | Aprotic solvent (DMSO), with CO | Benzo[c]cinnoline | 99 | High | researchgate.netresearchgate.net |
| 2-Azobiaryls | Copper(II)-promoted or Electrochemical Oxidation | Benzo[c]cinnolinium salts | High | Excellent | acs.orgnih.gov |
Transition-Metal Catalysis in this compound Formation
Transition-metal catalysis provides powerful tools for constructing the benzo[c]cinnoline core, often involving C-H activation and annulation reactions. acs.org
Palladium catalysis has emerged as a highly efficient strategy for the synthesis of benzo[c]cinnoline derivatives through C-H activation and cascade annulation reactions. acs.orgresearchgate.netacs.org One such method involves the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides. This reaction can be achieved at 80 °C, with the presence of a pyridine-type ligand enhancing reaction efficiency and leading to product yields up to 94%. acs.orgacs.org This approach represents a one-pot dual C-H activation strategy, exhibiting good tolerance for various functional groups, including halogens, methoxy, nitro, ester, and phenol (B47542). acs.orgacs.org
Another palladium-catalyzed approach involves the sequential C-C and C-N bond formation via oxidative C-H functionalization. This method utilizes the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with aryl iodide using Pd(OAc)/AgOAc, followed by an oxidative N-arylation in the presence of PhI/oxone in trifluoroacetic acid. This strategy allows for the generation of diverse benzo[c]cinnoline libraries. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of Benzo[c]cinnoline Derivatives
| Substrates | Catalyst/Conditions | Product Yield (%) | Key Features | Reference |
| Pyrazolones and Aryl Iodides | Pd-catalyst, Pyridine-type ligand, 80 °C | Up to 94 | One-pot dual C-H activation, good functional group tolerance | acs.orgacs.org |
| 1-Arylhydrazine-1,2-dicarboxylate and Aryl Iodide | Pd(OAc)/AgOAc, PhI/oxone, trifluoroacetic acid | Not specified | Sequential C-C and C-N bond formation, oxidative C-H functionalization | researchgate.net |
Copper(II)-promoted cyclization reactions offer an alternative for the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. This method has been described as an efficient route for constructing a variety of diversely functionalized benzo[c]cinnolinium salts with high efficiency and excellent functional group tolerance. acs.orgnih.govresearchgate.net The proposed mechanism for these reactions involves a single-electron transfer driven by an oxidant, followed by intramolecular cyclization via nucleophilic addition and subsequent anion exchange. acs.orgnih.gov
Catalytic hydrogenation is a well-established method for the synthesis of benzo[c]cinnolines, typically from dinitrobiphenyl precursors. For instance, benzo[c]cinnoline can be obtained by the hydrogenation of 2,2'-dinitrobiphenyl-4,4'-dicarboxylic acid in the presence of catalysts such as palladium-on-active charcoal and platinum oxide. This reaction, carried out under normal pressure, can yield benzo[c]cinnoline-3,8-dicarboxylic acid with good yields (e.g., 63.4%). prepchem.com
Historically, benzo[c]cinnoline can also be derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl. wikipedia.org Furthermore, the catalytic reduction of 2,2'-dinitrobiphenyl with hydrazine (B178648) hydrate (B1144303) can yield benzo[c]cinnoline. researchgate.net However, some studies indicate that low-pressure catalytic reduction of 2,2'-dinitrobiphenyl might primarily lead to 2,2'-diaminobiphenyl, and further reduction of benzo[c]cinnoline under similar conditions is not observed. researchgate.net
Table 3: Catalytic Hydrogenation for Benzo[c]cinnoline Synthesis
| Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2,2'-Dinitrobiphenyl-4,4'-dicarboxylic acid | Pd/C (10%), PtO (50 mg) | H, normal pressure | Benzo[c]cinnoline-3,8-dicarboxylic acid | 63.4 | prepchem.com |
Chemical Oxidation/Reduction Routes from Precursors
Chemical oxidation and reduction routes represent foundational strategies for synthesizing benzo[c]cinnoline from various precursors. One of the most convenient ways to form benzo[c]cinnolines is through the reduction of 2,2'-dinitrobiphenyls. researchgate.netvanderbilt.edu This reaction is generally applicable and can be effected by various reducing reagents, yielding benzo[c]cinnolines even with sterically crowded substituents. vanderbilt.edu
A novel two-step synthetic process for unsymmetrically substituted benzo[c]cinnolines involves a partial reduction of the nitro groups of 2,2'-dinitrobiphenyl, followed by an intramolecular diazo bond formation. This process is believed to proceed via a single-electron transfer (SET) mechanism to yield hydroxyamino and nitroso groups, with subsequent cyclization occurring through a radical mechanism involving the nitroso radical anion. researchgate.netcapes.gov.br This method can afford benzo[c]cinnoline or benzo[c]cinnoline N-oxide in high yields (93% and 91%, respectively). researchgate.netcapes.gov.br
Another chemical reduction method involves the use of sodium hydrosulfide (B80085) (NaHS) for the reductive coupling of 2,2'-dinitrobiphenyls into benzo[c]cinnolines. This protocol is efficient, selective, and proceeds rapidly (as quick as 20 minutes) under ambient conditions, providing moderate to good yields and being scalable for various substituted derivatives. researchgate.net
Functionalized benzo[c]cinnoline derivatives can also be synthesized from easily accessible 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source under mild reaction conditions. This simple process tolerates various functional groups and has been demonstrated for gram-scale production. researchgate.netscispace.com Additionally, photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO under UV light irradiation has selectively produced benzo[c]cinnoline with high yields (e.g., 95%). rsc.org
Table 4: Chemical Oxidation/Reduction Routes for Benzo[c]cinnoline Synthesis
| Precursor | Reagents/Conditions | Product | Yield (%) | Key Features | Reference |
| 2,2'-Dinitrobiphenyl | Partial reduction, intramolecular diazo bond formation | Benzo[c]cinnoline, N-oxide | 91-93 | SET mechanism, radical cyclization | researchgate.netcapes.gov.br |
| 2,2'-Dinitrobiphenyls | NaHS, DMSO, 70°C, 20 min | Benzo[c]cinnoline | Up to 95 | Efficient, selective, fast, scalable | researchgate.net |
| 2,2'-Dinitrobiphenyl | TiO, UV light, aqueous iso-propanol | Benzo[c]cinnoline | 95 | Photocatalytic, selective | rsc.org |
| 2,2'-Diamino-1,1'-biaryls | Nitrite source | Functionalized Benzo[c]cinnolines | Not specified | Mild conditions, gram-scale production | researchgate.netscispace.com |
Reduction of 2,2′-Dinitrobiphenyls
The reduction of 2,2′-dinitrobiphenyls is a widely employed and highly efficient method for synthesizing this compound. smolecule.comvanderbilt.edu This process typically involves a partial reduction of the nitro groups of 2,2′-dinitrobiphenyl, which is believed to proceed via a single electron transfer (SET) mechanism to generate hydroxyamino and nitroso intermediates. researchgate.netcapes.gov.brnih.govacs.org Subsequent intramolecular cyclization then leads to the formation of the characteristic -N=N- bond. researchgate.netcapes.gov.brnih.govacs.org
The choice of solvent and base can influence the product obtained. For instance, conducting the reaction with an alcohol as the solvent and an alkoxide as the base (e.g., sodium ethoxide in ethanol) can yield this compound with high efficiency. researchgate.netcapes.gov.brnih.govacs.org Alternatively, using water as the solvent with sodium hydroxide (B78521) as the base can selectively produce this compound N-oxide. researchgate.netcapes.gov.brnih.govacs.org
Table 1: Reduction of 2,2′-Dinitrobiphenyls
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 2,2′-Dinitrobiphenyl | Alcohol solvent, alkoxide base | This compound | 93% | researchgate.netcapes.gov.brnih.govacs.org |
| 2,2′-Dinitrobiphenyl | Water, sodium hydroxide | This compound N-oxide | 91% | researchgate.netcapes.gov.brnih.govacs.org |
| 2,2′-Dinitrobiphenyl | Electrochemical reduction (aprotic solvents, with CO₂) | This compound | Up to 99% | smolecule.comresearchgate.netresearchgate.net |
| 2,2′-Dinitrobiphenyl | Palladium-sodium borohydride (B1222165) system, NaOH | This compound, N-oxides | Controlled | scilit.com |
| 2,2′-Dinitrobiphenyls | NaHS | This compound, N-oxide | Moderate to good | researcher.life |
Reduction of 2,2′-Diaminobiphenyls
While the term "reduction" is used in the context of 2,2′-diaminobiphenyls, the direct reduction of two amino groups to form an azo bond (N=N) is not the primary mechanism for synthesizing this compound from this precursor. Instead, the formation of benzo[c]cinnoline from 2,2′-diaminobiphenyls typically involves oxidative cyclization or reactions with nitrogen sources. Formally, benzo[c]cinnoline can be derived by the oxidative dehydrogenation of 2,2′-diaminobiphenyl. wikipedia.org
Functionalized this compound derivatives have been successfully synthesized from readily available 2,2-diamino-1,1′-biaryls through reactions involving a nitrite source. researchgate.netresearchgate.net This process tolerates a variety of functional groups under mild reaction conditions, demonstrating its practicality for gram-scale production. researchgate.net Additionally, chemical oxidation/reduction processes involving 2,2′-diamine have been reported as routes to benzo[c]cinnolines. acs.org
Deoxygenation of this compound N-oxides
This compound N-oxides can be efficiently converted back to this compound through deoxygenation reactions. A notable method involves treating this compound N-oxide with sodium ethoxide at an elevated temperature. researchgate.netcapes.gov.brnih.govacs.org This reaction achieves near-quantitative conversion, with reported yields of 96%. researchgate.netcapes.gov.brnih.govacs.org
Other deoxygenation methods for aromatic N-oxides, which could be applicable to this compound N-oxide, include the use of ruthenium(III) chloride or a sodium borohydride–Raney nickel system in water. researchgate.net
Table 2: Deoxygenation of this compound N-oxides
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| This compound N-oxide | Sodium ethoxide, elevated temperature | This compound | 96% | researchgate.netcapes.gov.brnih.govacs.org |
| Aromatic N-oxides | Ruthenium(III) chloride | Deoxygenated product | Excellent | researchgate.net |
| Amine N-oxides | Sodium borohydride–Raney nickel in water | Corresponding amines | Good to excellent | researchgate.net |
Radical Mechanisms in this compound Synthesis
Radical mechanisms play a significant role in several synthetic pathways to this compound. In the reduction of 2,2′-dinitrobiphenyls, the process involves a single electron transfer (SET) mechanism that forms hydroxyamino and nitroso groups, with subsequent cyclization occurring via a radical mechanism involving the nitroso radical anion. researchgate.netcapes.gov.brnih.govacs.org
Furthermore, the synthesis of benzo[c]cinnolinium salts through copper(II)-promoted or electrochemical oxidation of 2-azobiaryls is proposed to proceed via a single electron transfer (SET) driven by the oxidant, followed by intramolecular cyclization through nucleophilic addition. acs.org Radical intermediates have been confirmed in such oxidation steps, with yields decreasing upon the addition of free radical inhibitors like TEMPO. acs.org Organocatalytic electrosynthesis of cinnoline (B1195905) derivatives, which can include this compound structures, has also been developed through cascade radical cyclization and migration. researcher.life Microwave-promoted radical addition/cyclization of biaryl vinyl ketones with diacyl peroxides is another example where radical mechanisms are involved in the formation of related heterocyclic compounds. researchgate.net
Photoreduction and Photocyclodehydrogenation Techniques
Photoreduction and photocyclodehydrogenation techniques offer light-mediated routes to this compound. A highly selective method involves the photocatalytic reduction of 2,2′-dinitrobiphenyl using titanium dioxide (TiO₂) under UV light irradiation. researchgate.netrsc.org This reaction, conducted in a 50% aqueous iso-propanol suspension with P25-TiO₂, under an argon atmosphere and 20 hours of UV light irradiation, yields benzo[c]cinnoline with high efficiency. rsc.org Specifically, 23.8 µmol of benzo[c]cinnoline (95% yield) was produced from 25 µmol of 2,2′-dinitrobiphenyl. rsc.org
Photocyclodehydrogenation has also been demonstrated for the synthesis of benzo[c]cinnoline. Irradiation of the conjugate acids of azobenzene (B91143) with Lewis acids, such as anhydrous aluminum chloride (AlCl₃), anhydrous tin(IV) chloride (SnCl₄), or anhydrous iron(III) chloride (FeCl₃), in 1,2-dichloroethane (B1671644) can result in cyclodehydrogenation to form benzo[c]cinnoline. researchgate.net The formation of benzidine (B372746) alongside benzo[c]cinnoline in this process suggests a photochemical disproportionation reaction. researchgate.net
Table 3: Photoreduction and Photocyclodehydrogenation Techniques
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 2,2′-Dinitrobiphenyl | TiO₂, 50% aq. iso-propanol, UV light, Ar | This compound | 95% | rsc.org |
| Azobenzene conjugate acids | Lewis acids (AlCl₃, SnCl₄, FeCl₃), 1,2-dichloroethane, Irradiation | This compound | Not specified | researchgate.net |
Anhydride-Promoted Hydrazine Exchange Strategies
Anhydride-promoted hydrazine exchange strategies represent a direct and efficient pathway for the synthesis of benzo(c)cinnolines. One such method involves an anhydride-promoted traceless hydrazine-I/Br exchange strategy, where hydrazine hydrate and cyclic or linear iodonium (B1229267) (or bromonium) compounds are converted into benzo[c]cinnolines or azobenzenes in a single pot. researchgate.netresearchgate.netresearchgate.net
The reaction mechanism involves several key steps: diacylation (forming the first and second C─N bonds), N,N'-diarylation (forming the third and fourth C─N bonds), and subsequent deacylation/oxidation steps (involving two C─N cleavages and the formation of one N═N bond). researchgate.netresearchgate.net This strategy has been reported to yield benzo[c]cinnolines in high yields, up to 99%. researchgate.net Another related approach involves copper-catalyzed dual C-N coupling of phthalhydrazide (B32825) with trivalent halogen reagents (iodonium or bromonium), which features a base-mediated auto-deprotection of the phthaloyl group in a one-pot synthesis. rsc.org
Functionalization and Derivatization Strategies
This compound and its derivatives can undergo various functionalization and derivatization reactions, expanding their potential applications. A highly efficient strategy involves palladium-catalyzed cascade annulation of pyrazolones and aryl iodides. researcher.liferesearchgate.netresearchgate.netresearchgate.net This method allows access to a wide range of benzo[c]cinnoline derivatives at 80 °C, exhibiting good functional group tolerance, including halogens, methoxy, nitro, ester, and phenol groups, with yields up to 94%. researchgate.netresearchgate.netresearchgate.net
Another approach for creating diverse benzo[c]cinnoline libraries is through oxidative C-H functionalization. researchgate.netresearchgate.netnih.gov This sequential process involves the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide using a palladium acetate (B1210297)/silver acetate (Pd(OAc)₂/AgOAc) catalyst system, followed by an oxidative N-arylation in the presence of iodobenzene (B50100) (PhI) and Oxone in trifluoroacetic acid. researchgate.netresearchgate.netnih.gov
The synthesis of benzo[c]cinnolinium salts is also a significant derivatization strategy, achievable through copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. acs.orgresearchgate.netresearchgate.net This method allows for the facile construction of diversely functionalized benzo[c]cinnolinium salts with excellent functional group tolerance and high efficiency. acs.orgresearchgate.net These salts can exhibit interesting fluorescence properties. acs.orgresearchgate.net Furthermore, benzo[c]cinnoline itself has been shown to catalyze the oxidation of alkyl halides to aldehydes, demonstrating its utility in organocatalysis. cyclopropenium.comnih.gov Derivatization of carbon surfaces with 2-benzo[c]cinnoline and 2-benzo[c]cinnoline 6-oxide has also been explored, indicating potential applications in electrochemical systems. acs.org
Halogenothis compound Reactivity and Substitution Patterns
The reactivity and substitution patterns of halogenobenzo[c]cinnolines are influenced by the electrophilic nature of the nitroarenes and nitro-substituted heterocycles. Amination reactions, particularly via vicarious nucleophilic substitution (VNS) of hydrogen, are a notable pathway for modifying these compounds. For instance, the reaction of 1-nitrobenzo[c]cinnoline (B3361124) with hydroxylamine (B1172632) in the presence of potassium hydroxide in ethanol (B145695) yields corresponding 2- and 4-amino derivatives. dergipark.org.tr
Amination and Tele-substitution Reactions
Amination reactions of nitrobenzo[c]cinnolines with hydroxylamine have been explored, demonstrating the potential for introducing amino groups into the benzo[c]cinnoline scaffold. These reactions, often proceeding via vicarious nucleophilic substitution of hydrogen, are temperature-sensitive; higher temperatures (above 25°C) can lead to increased decomposition products and a decrease in the desired isomer ratio. dergipark.org.tr
Synthesis of Benzo(c)cinnolinium Salts
The synthesis of benzo[c]cinnolinium salts has been a subject of extensive research due to their diverse functionalities. acs.org Traditional methods for preparing these salts have been limited. acs.org However, recent advancements include copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. This strategy allows for the construction of a variety of diversely functionalized benzo[c]cinnolinium salts with excellent functional group tolerance and high efficiency. acs.orgresearchgate.netnih.govfigshare.comresearchgate.net The proposed mechanism for this synthesis involves single-electron transfer driven by an oxidant, intramolecular cyclization via nucleophilic addition, and subsequent anion exchange. acs.orgfigshare.com
An example of optimized reaction conditions for the synthesis of benzo[c]cinnolinium salts (e.g., 3a) from 2-azobiaryl (2a) involves using Pd(OAc)₂ as a catalyst, along with Cu(OAc)₂ and CuCl₂ as oxidants in TFE at 110 °C for 24 hours, followed by AgBF₄ for anion exchange. This method can achieve yields of 55%. acs.org
Table 1: Optimized Conditions for Benzo[c]cinnolinium Salt Synthesis acs.org
| Catalyst | Oxidant(s) | Solvent | Temperature (°C) | Time (h) | Anion Exchange Reagent | Yield (%) |
| Pd(OAc)₂ (10 mol %) | Cu(OAc)₂ (3.0 equiv), CuCl₂ (3.0 equiv) | TFE (1.5 mL) | 110 | 24 | AgBF₄ (1.5 equiv) | 55 |
Formation of Disubstituted and Heterodisubstituted Benzo(c)cinnolines
The formation of disubstituted and heterodisubstituted benzo[c]cinnolines is often achieved through the reduction of 2,2'-dinitrobiphenyls. This is considered a convenient and general method, capable of yielding sterically crowded derivatives in good to excellent yields. vanderbilt.eduacs.org Unsymmetrically substituted benzo[c]cinnolines can be efficiently prepared via reductions of 2,2′-dinitrobiphenyls bearing aryl, amino, or additional nitro groups. vanderbilt.eduacs.org
A complex reduction-oxidation-cyclization sequence is often involved in the ring closure mechanism for these derivatives. vanderbilt.eduacs.orgnih.gov For instance, the first 1,10-heterodisubstituted benzo[c]cinnoline derivative, 1-amino-10-propylthiobenzo[c]cinnoline, was synthesized from 2-propylthio-2′,6,6′-trinitrobiphenyl. vanderbilt.eduacs.org The reaction conditions, such as the presence of air, can significantly influence the outcome, sometimes leading to benzo[c]cinnoline N-oxides as major products. vanderbilt.edu
A new two-step synthetic process for unsymmetrically substituted benzo[c]cinnolines involves a tailored Suzuki cross-coupling protocol to prepare the 2,2'-dinitro-1,1'-biphenyl intermediate, followed by a domino partial nitro group reduction and intramolecular diazo bond formation. This method tolerates both electron-withdrawing and electron-donating groups. researchgate.net Another strategy involves a sequential C-C and C-N bond formation through oxidative C-H functionalization, specifically the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with aryl iodide using Pd(OAc)₂/AgOAc, followed by oxidative N-arylation in the presence of PhI/oxone in trifluoroacetic acid. researchgate.netnih.gov
Sulfonation for Enhanced Aqueous Solubility
Sulfonation of benzo[c]cinnoline (BC) is a method employed to enhance its aqueous solubility. The di-sulfonated product (ds-BC) has been shown to exhibit increased solubility and a reduction potential of -0.84 V vs Ag/AgCl. researchgate.netchemrxiv.orgacs.orgchemrxiv.orgmicrosoft.com This increased solubility makes sulfonated benzo[c]cinnolines promising molecular scaffolds for applications such as alkaline redox-flow batteries. researchgate.netchemrxiv.orgacs.orgchemrxiv.orgmicrosoft.com Density functional theory (DFT) calculations predict that reduced benzo[c]cinnolines possess greater thermodynamic stability compared to azobenzenes, further supporting their utility in such applications. researchgate.netchemrxiv.orgacs.orgchemrxiv.org
Novel Synthetic Methodologies and Process Optimization
Novel synthetic methodologies for benzo[c]cinnoline and its derivatives continue to emerge, often focusing on efficiency, functional group tolerance, and diverse substitution patterns. One such approach involves the electrochemical reduction of 2,2'-dinitrobiphenyl (DNBP) in aprotic solvents with CO₂, achieving high conversion rates (99%) to benzo[c]cinnolines. researchgate.netresearchgate.net Another novel process involves a partial reduction of the nitro groups of 2,2'-dinitrobiphenyl, followed by cyclization to form the -N=N- bond, affording benzo[c]cinnoline or its N-oxide in high yields (93% and 91%, respectively). researchgate.netcapes.gov.brnih.gov
Statistical Experimental Design and Multivariate Modeling in Synthesis
Statistical experimental design and multivariate modeling are crucial tools for process optimization in the synthesis of benzo[c]cinnoline and its derivatives. These methodologies are utilized to reveal the response surface for a reaction and to determine optimal conditions. researchgate.netcapes.gov.brnih.gov For instance, in the novel process yielding benzo[c]cinnoline or benzo[c]cinnoline N-oxide from 2,2'-dinitrobiphenyl, statistical experimental design and multivariate modeling were employed to establish the procedure for obtaining benzo[c]cinnoline N-oxide using water as a solvent with sodium hydroxide as the base. researchgate.netresearchgate.netcapes.gov.brnih.gov This systematic approach allows for a deeper understanding of reaction parameters and their impact on yield and selectivity.
Reaction Mechanisms and Kinetics of Benzo C Cinnoline Transformations
Photochemical Reaction Mechanisms
Photo-reduction Pathways and Product Identification
Benzo(c)cinnoline can undergo photoreduction, a process that leads to the formation of different products depending on the reaction conditions. For instance, in benzene (B151609) solutions containing triethylamine (B128534) as a hydrogen donor, benzo[c]cinnoline (B3424390) is photoreduced to 5,6-dihydrobenzo[c]cinnoline (B3352983) (5,6-dihydroBCC). rna-society.org In contrast, when irradiated with ultraviolet light in strongly acidic aqueous 2-propanol, benzo[c]cinnoline can yield carbazole (B46965). googleapis.com
5,6-Dihydrobenzo[c]cinnoline has been identified as a key intermediate in the photochemical formation of carbazole from benzo[c]cinnoline. googleapis.com The initial step in the photoreaction of protonated benzo[c]cinnoline (BCCH+) in strongly acidic aqueous alcohols involves hydrogen abstraction, which results in the formation of 5,6-dihydroBCCH+. This initial step is observed irrespective of the excitation wavelengths or the specific alcohol (methanol, ethanol (B145695), or 2-propanol) used as a solvent. rna-society.org Subsequent ultraviolet irradiation of 5,6-dihydroBCCH+ leads to the formation of carbazole, accompanied by the liberation of ammonia. rna-society.org
Beyond these transformations, benzo[c]cinnoline can also be formed through photocatalytic reduction. For example, the photocatalytic reduction of 2,2′-dinitrobiphenyl using titanium dioxide (TiO2) under UV light irradiation selectively produces benzo[c]cinnoline (95% yield) along with 2,2′-biphenyldiamine (5% yield). Prolonged irradiation can further reduce benzo[c]cinnoline, leading to an increase in the amount of 2,2′-biphenyldiamine.
Mechanism of Carbazole Formation from Dihydrothis compound
The mechanism underlying the photo-induced formation of carbazole from 5,6-dihydrobenzo[c]cinnoline has been thoroughly investigated, particularly in acidic aqueous 2-propanol. googleapis.com Research indicates that the initial step of this transformation involves a hydrogen atom abstraction, which is subsequently followed by the elimination of an amino radical. googleapis.com A critical finding in this mechanism is that only the protonated species of 5,6-dihydrobenzo[c]cinnoline is capable of undergoing this specific photoreaction to yield carbazole. googleapis.com
Role of Protonated Species in Photoreactions
The protonation state of benzo[c]cinnoline and its derivatives plays a crucial role in their photoreactivity. For instance, the formation of carbazole from 5,6-dihydrobenzo[c]cinnoline is critically dependent on its protonation. rna-society.org Experimental evidence supports this, as ultraviolet irradiation of unprotonated 5,6-dihydrobenzo[c]cinnoline within a polyvinyl alcohol film does not result in carbazole formation. rna-society.org The specific reactive state involved in carbazole formation is identified as the first excited singlet state of the protonated 5,6-dihydrobenzo[c]cinnoline. googleapis.com
Excited State Dynamics and Quenching Experiments
Studies on the excited state dynamics of benzo[c]cinnoline and its derivatives provide insights into their photochemical behavior. Quenching experiments, which examine the quantum yields of reactions and the fluorescence of the reactant, have been instrumental in determining that the first excited singlet state is the reactive state for carbazole formation from protonated 5,6-dihydrobenzo[c]cinnoline. googleapis.com
Benzo[c]cinnoline itself exhibits broad absorption bands and significant Stokes shifts, indicating its distinct photophysical properties. Furthermore, the quantum yield for the formation of the triplet state of benzo[c]cinnoline is reported to be approximately unity. This compound also displays a notably short triplet lifetime, which is attributed to a nonradiative relaxation process from its T1 state back to the ground state. The benzo[c]cinnoline (bncn) moiety has been incorporated into dinuclear rhodium complexes, which have demonstrated the ability to possess long-lived triplet excited states. These complexes can function as single molecular photocatalysts for proton reduction under red light, exhibiting good turnover numbers. In such systems, the protonation of the bncn moiety has been proposed as a mechanism for the production of hydrogen.
Nucleophilic Substitution Mechanisms
Benzo[c]cinnoline and its halogenated derivatives undergo various nucleophilic substitution reactions, often leading to complex product mixtures. The mechanisms involved in these transformations can include both addition-elimination and elimination-addition pathways, and in some cases, unusual tele-substitution phenomena.
The reactions of halogenobenzo[c]cinnolines with potassium amide in ammonia, for example, result in mixtures of aminobenzo[c]cinnolines. The observed courses of these reactions are typically explained by a combination of addition-elimination and elimination-addition mechanisms. Similarly, the nucleophilic displacement of chloro substituents in benzo[c]cinnoline can proceed via both direct addition-elimination (AE) substitution and elimination-addition (EA) cinesubstitution.
Addition-Elimination and Elimination-Addition Mechanisms
The interplay between addition-elimination (AE) and elimination-addition (EA) mechanisms is a key aspect of nucleophilic substitutions involving benzo[c]cinnoline derivatives. A clear example of the EA mechanism is observed in the reaction of 1-chlorobenzo[c]cinnoline, which yields 2-aminobenzo[c]cinnoline in nearly quantitative amounts. This transformation proceeds through a 1,2-dehydrobenzo[c]cinnoline intermediate, which is an aryne. Notably, steric hindrance from the hydrogen atom at the 10-position in the non-aryne ring would impede the attack of an amide ion at the 1-position of this aryne intermediate.
For chloro- and iodo-benzo[c]cinnolines reacting with potassium amide in ammonia, the resulting mixtures of aminobenzo[c]cinnolines indicate the operation of both addition-elimination and elimination-addition mechanisms. When chlorobenzo[c]cinnolines react with lithium dimethylamide, the nucleophilic displacement of chloro substituents also appears to involve a combination of direct (AE) substitution and EA cinesubstitution.
Tele-substitution Phenomena
Tele-substitution represents a particular and less common type of aromatic nucleophilic substitution. In this phenomenon, the incoming nucleophilic group attaches to a position that is distant from the carbon atom initially bearing the leaving group, often more than one atom away.
An instance of tele-substitution (specifically, 1,3-substitution) has been observed when 4-chlorobenzo[c]cinnoline reacts with potassium amide, albeit in small quantities. A more prominent example involves the reaction of 2-chlorobenzo[c]cinnoline (B100858) with lithium dimethylamide, where 1,3-telesubstitution occurs as a primary reaction. This pathway leads to the formation of 4-dimethylaminobenzo[c]cinnoline as the major product, accounting for 63% of the yield. In such tele-substitution reactions, the entering nucleophilic group can take up a position meta to the site vacated by the leaving group. Further research is needed to fully understand the scope and underlying mechanisms of tele-substitution in benzo[c]cinnoline derivatives.
Advanced Spectroscopic and Computational Investigations of Benzo C Cinnoline
Theoretical Chemistry and Computational ModelingComputational chemistry plays a pivotal role in understanding the intrinsic properties of benzo(c)cinnoline and its derivatives, offering a molecular-level perspective on their behavior. These investigations often involve various quantum chemical methods to elucidate structural, electronic, and spectroscopic characteristics.
Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) has been extensively applied to investigate this compound and its related compounds, providing insights into their electronic structure, stability, and reactivity. DFT calculations have been utilized to predict the thermodynamic stability of reduced benzo[c]cinnolines, indicating they exhibit greater stability compared to azobenzenes, a finding relevant for applications such as alkaline redox-flow batteries.microsoft.com
In the context of conjugated polymers containing this compound, DFT calculations have revealed that the linearity of the polymer chains can significantly influence the efficiency of charge transfer and the distribution of gas adsorption. This computational insight is crucial for understanding and optimizing the performance of such materials in applications like photocatalytic carbon dioxide reduction. nih.gov Furthermore, DFT, specifically using the B3LYP functional with the 6-31g(d,P) basis set, has been employed to simulate and determine the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and triplet energy (T1) of benzo[c]cinnoline (B3424390) core structures with introduced electron-donating groups. These calculations are vital for designing organic electroluminescent (OLED) devices, as they indicate suitable HOMO/LUMO levels for efficient carrier transport and energy transfer. researchgate.net
Applications of Benzo C Cinnoline in Advanced Materials and Catalysis
Organic Electronics and Semiconductor Applications
The unique electronic structure of benzo(c)cinnoline and its derivatives has positioned them as valuable materials in organic electronics. The electron-withdrawing nature of the two adjacent nitrogen atoms in the cinnoline (B1195905) core lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. This property is crucial for the development of n-type and bipolar organic semiconductors, which are essential components in a variety of electronic devices. rsc.orgfigshare.com
This compound has been integrated into conjugated polymers for use in Organic Field-Effect Transistors (OFETs), devices that are fundamental to modern electronics. The inclusion of this compound moieties can significantly influence the charge-transport properties of these materials.
In one study, novel poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) derivatives were synthesized with varying ratios of benzo[c]cinnoline (B3424390) moieties. A polymer named P50, which featured an alternating structure of MEH-PPV and benzo[c]cinnolinevinylene (BZCV), was used to fabricate a bottom-gate, top-contact OFET. This device demonstrated air-stable n-channel behavior, a significant achievement as many organic semiconductors degrade in the presence of oxygen. The device exhibited promising performance metrics, which remained stable for up to 30 days under ambient conditions. rsc.org
Another research effort focused on creating heterocyclic conjugated polymers, BZCTVT and BZCTT, which incorporate the this compound (BZC) unit as an electron acceptor. ncl.edu.twresearchgate.net These polymers were tested in bottom-gate, top-contact OFETs and displayed p-channel (hole-transporting) characteristics. ncl.edu.twresearchgate.net The performance of these OFETs was shown to improve after thermal annealing, a common processing step used to enhance molecular ordering and, consequently, charge mobility. ncl.edu.tw
Table 1: Performance of this compound-Based OFETs
| Polymer/Compound | OFET Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Annealing Temp. (°C) |
| P50 (MEH-PPV/BZCV) rsc.org | n-channel | 7.8 × 10⁻³ | > 10⁴ | Not specified |
| BZCTVT researchgate.net | p-channel | 1.04 × 10⁻⁴ | > 10⁴ | Not specified |
| BZCTT ncl.edu.tw | p-channel | 6.02 × 10⁻⁵ | 10⁶ | 150 |
| BZCTT ncl.edu.tw | p-channel | 9.01 × 10⁻⁵ | 10⁷ | 170 |
The electroluminescent properties of this compound derivatives have been harnessed in the development of high-performance Organic Light-Emitting Diodes (OLEDs). chemimpex.com These compounds can function as electron-transporting materials, host materials for the emissive layer, or even as part of the light-emitting dopant itself. nih.govgoogle.com
A significant advancement involves the design of 2,9-diphenylbenzo[c]cinnoline (DPBZC) as an electron-transporting material. nih.gov OLEDs fabricated using DPBZC showed outstanding electroluminescent performance, surpassing devices made with more conventional materials. nih.gov The high efficiency is attributed to the material's excellent electron mobility and high glass transition temperature, which contributes to device stability. nih.gov
Furthermore, patents have been filed for compounds that use a benzo[c]cinnoline core as an acceptor, modified with electron-donating groups to create materials with bipolar characteristics and Thermally Activated Delayed Fluorescence (TADF). google.com These materials can be used as either the host or the emissive material in the light-emitting layer of an OLED, demonstrating the versatility of the benzo[c]cinnoline scaffold in improving device efficiency and stability. google.comscispace.com
Table 2: Electroluminescent Performance of DPBZC-Based OLED
| Parameter | Value |
| External Quantum Efficiency (EQE) nih.gov | 20.1% |
| Power Efficiency nih.gov | 70.6 lm W⁻¹ |
Researchers have explored the use of this compound-based polymers in Triboelectric Nanogenerators (TENGs), which are devices that convert mechanical energy into electricity. In this application, a diketopyrrolopyrrole (DPP)-based conjugated polymer containing benzo[c]cinnoline, known as BZC-DPP, was used as a surface modification layer. rsc.orgresearchgate.net
The high planarity and extended π-electron delocalization of the BZC-DPP polymer facilitate electron transfer between the triboelectric layers, a key process for generating charge. rsc.org A TENG modified with a related polymer, TAP-DPP, which has an even stronger electron-withdrawing ability, delivered impressive output. rsc.orgrsc.org The device demonstrated not only high performance but also remarkable long-term stability, maintaining its output voltage after 200,000 continuous operation cycles. rsc.org This work represents the first use of DPP-based conjugated polymers for creating high-performance and stable TENGs. rsc.org
Table 3: Performance of TENG Based on a Related DPP Conjugated Polymer (TAP-DPP)
| Parameter | Value |
| Open Circuit Voltage (Voc) rsc.org | 328 V |
| Short Circuit Current (Isc) rsc.org | 27 µA |
| Instantaneous Power Density rsc.org | 2.4 W m⁻² |
| Stability rsc.org | Stable after 200,000 cycles |
This compound's inherent electron-deficient character makes it an ideal skeleton for creating high-performance Electron-Transporting Materials (ETMs), which are critical for the efficiency of multilayer electronic devices like OLEDs. chemimpex.comnih.gov A key challenge in ETM design is achieving high thermal stability (i.e., a high glass transition temperature, Tg) to ensure long device lifetimes. nih.gov
To address this, a "3D molecular interaction architecture" strategy was proposed, leading to the synthesis of 2,9-diphenylbenzo[c]cinnoline (DPBZC). This material exhibits strong intermolecular interactions that result in an exceptionally high Tg of 218 °C and a fast electron mobility (μe). nih.gov Similarly, novel calamitic liquid crystals based on a benzo[c]cinnoline moiety showed pronounced reversible redox waves and a low-lying LUMO level of about -3.2 eV, indicating potential for electron-transporting behavior. figshare.comtandfonline.com The incorporation of electron-withdrawing benzo[c]cinnoline units into polymers has been shown to lower LUMO energy levels, ranging from -3.08 to -3.31 eV in one study, which enhances electron affinity and improves the material's oxidative stability. rsc.org
Table 4: Properties of this compound-Based Electron-Transporting Materials
| Material | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Glass Transition Temp. (Tg) (°C) | LUMO Level (eV) |
| DPBZC nih.gov | 6.4 × 10⁻⁴ | 218 | Not specified |
| Phenylbenzocinnoline derivative figshare.comtandfonline.com | Not specified | Not specified | ~ -3.2 |
| MEH-PPV/BZCV polymers rsc.org | Not specified | Not specified | -3.08 to -3.31 |
The unique electronic properties of this compound derivatives also make them candidates for applications in organic photovoltaic devices, or solar cells. smolecule.com In these devices, materials are needed to facilitate the separation of light-induced excitons and transport the resulting charges to the electrodes.
Derivatives like benzo[f]naphtho[2,1-c]cinnoline (B230440) have been explored for use as hole-transporting materials in organic solar cells due to their ability to form stable thin films. smolecule.com The performance of photovoltaic devices is heavily dependent on the relative energy levels of the materials used. The HOMO and LUMO energy levels of polymers containing benzo[c]cinnoline moieties have been measured and range from -5.11 to -5.62 eV and -3.08 to -3.31 eV, respectively. rsc.org The ability to tune these energy levels by incorporating benzo[c]cinnoline is crucial for optimizing the efficiency of photovoltaic cells. rsc.org
Energy Storage Systems
Beyond electronics, this compound is making significant inroads into the field of energy storage. Its redox activity—the ability to gain and lose electrons in a reversible manner—is being exploited in the development of next-generation batteries. Specifically, it has been investigated as an organic electrode material, offering a more sustainable and environmentally friendly alternative to the metal-based materials used in conventional batteries. ohiolink.edu
Benzo[c]cinnoline has been successfully demonstrated as a low-potential organic anode material for alkaline aqueous batteries (AABs). acs.org When paired with a nickel hydroxide (B78521) (Ni(OH)₂) cathode, a full cell achieved a high voltage of 1.3 V. ohiolink.eduacs.org This organic anode showed remarkable stability, with negligible capacity fading after 1000 charge-discharge cycles. acs.org A key advantage of using this organic material is the significant reduction in hydrogen production and self-discharge, which are common problems associated with traditional metal hydride anodes. acs.org
In a different approach, sulfonated benzo[c]cinnoline (ds-BC) has been developed for use in aqueous organic redox-flow batteries (RFBs), which are promising for grid-scale energy storage. chemrxiv.orgresearchgate.netacs.org The sulfonation process increases the compound's solubility in the aqueous electrolyte. chemrxiv.orgacs.org When paired with a ferrocyanide-ferricyanide cathode, the ds-BC anolyte resulted in a 1.11 V battery. chemrxiv.orgresearchgate.net
Table 5: Performance of this compound in Energy Storage Systems
| System Type | This compound Derivative | Role | Cell Voltage (V) | Capacity (mAh g⁻¹) | Stability |
| Alkaline Aqueous Battery (AAB) acs.org | Benzo[c]cinnoline | Anode | 1.3 | 229 | Negligible fade after 1000 cycles |
| Alkaline Redox-Flow Battery (RFB) chemrxiv.orgresearchgate.net | Sulfonated Benzo[c]cinnoline (ds-BC) | Anolyte | 1.11 | Not applicable | 0.77%/day capacity fade |
Organic Anode Materials for Alkaline Aqueous Batteries
This compound and its derivatives have emerged as promising organic anode materials for rechargeable alkaline aqueous batteries (AABs). nih.gov These materials offer a potential solution to the limitations of traditional metal anodes, which are often susceptible to corrosion and can pose environmental concerns. nih.govresearcher.life The fused-ring structure of benzo[c]cinnoline imparts significant aromaticity and Brønsted basicity, which contribute to low reduction potentials and inherent insolubility in alkaline solutions. nih.gov
When paired with a nickel hydroxide cathode, batteries utilizing benzo[c]cinnoline-based anodes have demonstrated exceptional performance, exhibiting a high capacity of 297 mAh g⁻¹ (anode) and an output voltage of 1.3 V. nih.gov These batteries also show remarkable cycle life, withstanding approximately 16,000 cycles. nih.gov Furthermore, they can operate efficiently at extremely low temperatures, as low as -85 °C, when an 8 M potassium hydroxide electrolyte is used. nih.gov
In an all-organic alkaline battery configuration, where benzo[c]cinnoline derivatives serve as the anode and the dihydro form of 4,4'-azopyridine is used for the cathode, a high capacity of 236 mAh g⁻¹ has been achieved. nih.gov These all-organic batteries also feature rapid charging capabilities at 1200 C and are easily recyclable. nih.gov The use of benzo[c]cinnoline as an anode material can significantly reduce the rate of hydrogen production and self-discharge, which are common problems associated with conventional metal hydride anodes. acs.org A full cell with a high loading of the benzo[c]cinnoline anode material delivered a specific energy of 67 Wh kg⁻¹, considering the mass of both the anode and the cathode. acs.orgohiolink.edu
The redox mechanism of benzo[c]cinnoline in these systems involves a sequential two-electron process involving potassium- and proton-insertion. ohiolink.edu This is in contrast to the concerted two-electron two-proton reduction observed in the structurally similar azobenzene (B91143). ohiolink.edu The production of the benzo[c]cinnoline anode can be achieved through an in situ electrochemical reduction of the low-cost precursor 2,2′-dinitrobiphenyl, enhancing its viability for large-scale applications. acs.org
Table 1: Performance of this compound-Based Alkaline Aqueous Batteries
| Parameter | Value | Reference |
| Anode Capacity (vs. Ni(OH)₂) | 297 mAh g⁻¹ | nih.gov |
| Output Voltage (vs. Ni(OH)₂) | 1.3 V | nih.govacs.orgohiolink.edu |
| Cycle Life (vs. Ni(OH)₂) | ~16,000 cycles | nih.gov |
| Low-Temperature Operation | Down to -85 °C | nih.gov |
| All-Organic Cell Capacity | 236 mAh g⁻¹ | nih.gov |
| Specific Energy (Full Cell) | 67 Wh kg⁻¹ | acs.orgohiolink.edu |
| Capacity Retention (1000 cycles) | 90% | ohiolink.edu |
Electrolytes for Redox-Flow Batteries
The structural rigidity of benzo[c]cinnoline makes it a promising scaffold for electrolytes in aqueous organic redox-flow batteries (RFBs). acs.orgresearchgate.net While azobenzenes have been investigated as negative electrolytes due to their low molecular weight, they can suffer from degradation through hydrazo bond cleavage. acs.orgchemrxiv.org Benzo[c]cinnoline, as a more structurally rigid cis-azobenzene, offers a potential solution to this instability. acs.orgresearchgate.net
To enhance its utility in aqueous systems, benzo[c]cinnoline can be sulfonated to increase its solubility. acs.orgresearchgate.netmicrosoft.com The disulfonated benzo[c]cinnoline (ds-BC) exhibits a reduction potential of -0.84 V versus a silver/silver chloride (Ag/AgCl) electrode. acs.orgresearchgate.netchemrxiv.org When this sulfonated benzo[c]cinnoline is paired with a ferrocyanide–ferricyanide catholyte in a full flow cell, the resulting battery produces a voltage of 1.11 V. acs.orgresearchgate.netchemrxiv.org However, these cells have shown a capacity fade rate of 0.77% per day. acs.orgresearchgate.netchemrxiv.org
Density functional theory (DFT) calculations support the potential of benzo[c]cinnoline in this application, predicting that reduced benzo[c]cinnoline species have greater thermodynamic stability compared to their azobenzene counterparts. acs.orgresearchgate.net
Table 2: Electrochemical Properties of Sulfonated this compound in Redox-Flow Batteries
| Parameter | Value | Reference |
| Compound | Disulfonated this compound (ds-BC) | acs.orgresearchgate.netchemrxiv.org |
| Reduction Potential (vs. Ag/AgCl) | -0.84 V | acs.orgresearchgate.netchemrxiv.org |
| Full Cell Voltage (with ferrocyanide) | 1.11 V | acs.orgresearchgate.netchemrxiv.org |
| Capacity Fade Rate | 0.77%/day | acs.orgresearchgate.netchemrxiv.org |
Catalytic Applications
This compound and its derivatives have demonstrated utility in various catalytic applications, including the photocatalytic reduction of carbon dioxide and as organocatalysts in organic reactions.
Linear conjugated polymers incorporating benzo[c]cinnoline (BZC) units have been synthesized and investigated as photocatalysts for the reduction of carbon dioxide (CO₂). digitellinc.com In these polymers, the BZC unit, along with dibenzothiophene-S,S-dioxide (DBTO), acts as an electron-accepting block, while a unit like 3-decylthiophene (B1296728) (3DT) serves as the electron-donating block. digitellinc.comdigitellinc.com The azo (-N=N-) functional group in BZC possesses good electron-pulling ability, and the nitrogen atoms with lone pairs increase the number of active sites available for the CO₂ reduction system. digitellinc.com
A polymer designated as BZC3DT, when compared to a similar polymer without the BZC unit (BP3DT), exhibits a longer photoluminescence (PL) lifetime, which increases the probability of reaction with CO₂. digitellinc.com It also shows lower charge transfer resistance and better charge migration, leading to good CO₂ photoreduction efficiency. digitellinc.com In a solid-gas phase photocatalytic system, and in the presence of a sacrificial agent, the BZC3DT polymer achieved a carbon monoxide (CO) production rate of 329 μmol g⁻¹ h⁻¹. digitellinc.com Another related polymer, BZC3DT-m-DBTO, showed a remarkable CO yield rate of 358 μmol h⁻¹ g⁻¹ when trimethylamine (B31210) was used as a sacrificial reagent without any metal co-catalysts. digitellinc.com
Protonation of these benzo[c]cinnoline-containing polymers can further enhance their photocatalytic efficiency. ncl.edu.tw Protonated polymers show improved hydrophilicity and exhibit lower interfacial resistance between the material and the reactants, increased separation of electron-hole pairs, and longer carrier lifetimes. ncl.edu.tw
Table 3: Performance of this compound-Based Photocatalysts for CO₂ Reduction
| Photocatalyst | Sacrificial Agent | CO Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| BZC3DT | Present | 329 | digitellinc.com |
| BZC3DT-m-DBTO | Trimethylamine | 358 | digitellinc.com |
| BZC3DT-p-DBTO | Trimethylamine | 187 | digitellinc.com |
Benzo[c]cinnoline can act as an organocatalyst in certain organic transformations. One notable example is its use in the oxidation of alkyl halides to aldehydes, utilizing a hydrazine-O₂ redox couple. researchgate.net This application highlights the ability of the benzo[c]cinnoline core to facilitate redox processes in a catalytic cycle.
Fluorescent Dyes and Biological Imaging Probes
The benzo[c]cinnoline framework is a key component in the development of fluorescent dyes and biological imaging probes. chemimpex.comacs.org Its inherent fluorescence and the ability to modify its structure to tune its photophysical properties make it a valuable scaffold for these applications. chemimpex.comacs.orgnih.gov
Structurally rigid 9-amino-benzo[c]cinnoliniums represent a novel class of fluorophores suitable for biological studies. acs.orgnih.gov These compounds are characterized by a compact, conjugated push-pull electronic structure, a broad absorption band, and a large Stokes shift. acs.orgnih.gov These properties make them potentially useful as small-molecule alternatives to proteins like R-phycoerythrin, especially for use in multiplexing applications alongside other dyes like fluorescein. acs.orgnih.gov
Furthermore, the fusion of the cinnoline core with other dye structures, such as naphthalimide to form "CinNapht" dyes, results in donor-acceptor systems that exhibit solvatochromic effects, with emissions ranging from green to red. researchgate.net These hybrid dyes have shown promise for use in bio-imaging. researchgate.net Benzo[c]cinnolinium salts with electron push-pull substitutions can also exhibit interesting fluorescence, with one example showing an emission centered at 571 nm. acs.orgnih.gov
Interactions of Benzo C Cinnoline in Biological and Chemical Systems
Biological Interactions and Molecular Mechanisms
Benzo(c)cinnoline and its derivatives have demonstrated a range of potential biological and pharmacological activities, including anticancer, antimicrobial, and antiviral properties nih.govuni.lu. The investigation into the molecular mechanisms underlying these activities is an ongoing area of research.
Interaction with Biological Macromolecules (Proteins, DNA)
Investigations are underway to understand how this compound interacts with biological macromolecules, such as proteins and DNA, to elucidate its pharmacological potential uni.lu. Studies on cinnoline (B1195905) derivatives, which share the core cinnoline nucleus, provide insights into these interactions. Certain cinnoline derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling nih.gov. This inhibitory action can lead to disruptions in cellular processes.
Furthermore, these compounds have been observed to influence cell cycle distribution, leading to pre-G1 apoptosis and cell growth arrest at the G2/M phase in various cell lines fishersci.pt. The molecular mechanisms involved in this include the induction of mitochondrial depolarization, the generation of reactive oxygen species, and the activation of caspases, specifically caspase-3, caspase-8, and caspase-9 nih.gov. Research also indicates that some cinnoline derivatives can reduce the expression levels of anti-apoptotic Bcl-2 protein while increasing the expression of pro-apoptotic proteins like Bax and p53 fishersci.pt. Another proposed mechanism for the anticancer activity of certain cinnoline derivatives is their ability to inhibit colony-stimulating factor-1 receptor (CSF-1R), a surface protein involved in the migration and proliferation of macrophages, which is often highly expressed in various cancer cell lines fishersci.pt.
Relationship between Structure and Biological Activities
The unique structure of this compound, characterized by its specific nitrogen arrangement and fused ring system, is fundamental to its distinct chemical reactivity and biological properties uni.lu. The planarity and aromaticity inherent to its fused ring system are likely crucial for effective interactions with biological targets.
Research into cinnoline derivatives suggests that the electronic properties and polarity of substituents significantly influence their biological activities. For instance, cinnoline derivatives featuring electron-donating groups and a more polar nature, such as hydroxyl (-OH) or carboxyl (-COOH) groups, have exhibited greater potency in certain biological activities, including antiepileptic activity nih.gov. Conversely, derivatives with electron-withdrawing and less polar substituents, like chlorine (-Cl) or nitro (-NO2) groups, tend to show reduced potency in these contexts nih.gov. This highlights the importance of specific structural modifications in modulating the pharmacological profile of this compound derivatives.
Complex Formation with Transition Metals
This compound is known to form complexes with various transition metals, a characteristic that can modify its inherent properties or alter its reactivity uni.lufishersci.com. The compound acts as a ligand, utilizing its nitrogen atoms to coordinate with metal centers sigmaaldrich.comuni.lu. The cis-(-N=N-) bond, present in diazenes like this compound, possesses strong coordinating capabilities towards low-valent transition metals, leading to diverse modes of interaction.
Specific examples of complex formation include the reaction of this compound with iron carbonyls to yield complexes such as C12H8N2Fe2(CO)6 herts.ac.ukfishersci.com. Furthermore, the N=N double bond within this compound can undergo cleavage when mediated by dinuclear tantalum(IV) hydride complexes, for example, [(TaCpRX2)2(μ-H)2], where CpR represents η5-C5Me5, η5-C5H4SiMe3, or η5-C5HMe4, and X can be Cl or Br. This process results in the formation of biphenyl-bridged (phenylimido)tantalum complexes, such as [{Ta(η5-C5Me5)X2}2(μ-NC6H4C6H4N)], accompanied by the release of molecular hydrogen. During this N=N bond cleavage, intermediate side-on-bound μ-η2,η2-azo species, like [(TaCpRX)2{μ-(η2,η2-NC6H4C6H4N)}], have been successfully trapped. The metal-nitrogen bond in benzo[c]cinnoline (B3424390) complexes formed with metals like chromium (Cr), molybdenum (Mo), and tungsten (W) can be readily cleaved by ligands such as carbon monoxide (CO), triphenylphosphine (B44618) (PPh3), and phosphorus trifluoride (PF3). Studies have also described the coordination of benzo[c]cinnoline to Co(II) and Zn(II), forming complexes where the metal ion adopts a distorted tetrahedral coordination geometry. These complexes can further exhibit supramolecular structures through π–π stacking interactions of the benzo[c]cinnoline ligands.
Future Research Directions and Translational Potential
Exploration of Novel Derivatives with Tailored Properties
A primary focus of future research will be the rational design and synthesis of novel benzo(c)cinnoline derivatives with properties tailored for specific applications. The core this compound structure is a "privileged molecule" that serves as a framework for functional compounds. acs.orgnih.gov By introducing various functional groups, researchers can fine-tune the electronic, optical, and biological characteristics of the parent molecule.
Key areas for exploration include:
Optoelectronic Properties: The synthesis of diversely functionalized benzo(c)cinnolinium salts has already revealed interesting fluorescence properties. acs.orgnih.gov One such derivative with electron push-pull substitutions exhibits fluorescence centered at 571 nm. acs.orgnih.gov Future work will likely target the development of derivatives with broad absorption bands and large Stokes shifts for applications as fluorophores in biological studies and as components in biosensors. acs.orgnih.gov
Medicinal Chemistry: this compound derivatives are of significant interest due to their potential anticancer and antioxidant activities. mdpi.com Research is directed towards creating new compounds that can act as effective therapeutic agents. mdpi.com For instance, the development of derivatives as potential inhibitors of tubulin polymerization is a promising avenue. elsevierpure.com
Energy Storage: The modification of the this compound scaffold has shown promise for energy applications. The sulfonation of this compound to create water-soluble derivatives is a key example, tailoring the molecule for use in aqueous organic redox-flow batteries. microsoft.com
The table below summarizes examples of this compound derivatives and their tailored properties.
| Derivative Class | Substituents/Modifications | Tailored Property | Potential Application |
| Benzo(c)cinnolinium Salts | Electron push-pull groups | Fluorescence (571 nm) | Fluorophores, Biosensors |
| Sulfonated Benzo(c)cinnolines | Sulfonate groups | Aqueous solubility, Redox potential | Redox-Flow Batteries |
| Functionalized Benzo(c)cinnolines | Various functional groups | Anticancer & Antioxidant activity | Medicinal Chemistry |
Advanced Spectroscopic and Mechanistic Elucidation of Complex Reactions
A deeper understanding of the reaction mechanisms underlying the synthesis and function of this compound derivatives is essential for future advancements. Advanced spectroscopic techniques are critical for elucidating these complex processes.
Future research will likely involve:
In-situ Spectroelectrochemistry: Techniques such as cyclic voltammetry (CV), cyclic voltabsorptometry (CVA), and in-situ FT-IR spectroelectrochemistry are powerful tools for investigating the mechanisms of electrochemical reactions. researchgate.net These methods have been used to study the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) to this compound, revealing a completely irreversible 8-electron process in the presence of CO2. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2-D NMR, are vital for unambiguous structure determination of novel derivatives. researchgate.net Detailed analysis of ¹H and ¹³C NMR spectra helps in assigning signals and correcting previous structural assignments for the parent molecule and its derivatives. researchgate.netrsc.org NMR and ultraviolet-visible (UV-Vis) spectroscopy are also fundamental in confirming the molecular structures of newly synthesized compounds. researchgate.net
Mechanistic Probes: Investigating proposed reaction pathways, such as single-electron transfer (SET) mechanisms and the involvement of radical intermediates, requires sophisticated experimental designs. acs.orgnih.govnih.gov For example, a novel synthetic process is believed to proceed via a SET mechanism to yield hydroxyamino and nitroso groups, followed by cyclization involving a nitroso radical anion. nih.gov
Development of Sustainable Synthesis Routes
The development of environmentally friendly and efficient synthetic methods is a critical goal in modern chemistry. Future research on this compound will increasingly focus on sustainable synthesis routes that minimize waste, energy consumption, and the use of hazardous reagents.
Promising sustainable approaches include:
Electrochemical Synthesis: Electrochemical oxidation and reduction methods offer a green and efficient alternative to traditional chemical synthesis. acs.org These methods have been successfully used to construct a variety of benzo(c)cinnolinium salts with excellent functional group tolerance and high efficiency. acs.orgnih.gov The electrochemical reduction of 2,2'-dinitrobiphenyl provides a practical path for the synthesis of bioactive benzo(c)cinnolines. researchgate.net
Energy-Efficient Methodologies: The use of microwave (MW) and ultrasound (US) irradiation as energy-efficient alternatives to conventional thermal heating is a key area of development. mdpi.com These techniques can lead to higher yields, a significant reduction in reaction times (from hours to minutes), and decreased solvent and energy consumption. mdpi.com
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot" synthesis) improves efficiency and reduces waste from intermediate purification steps. rsc.org Synthesizing functionalized derivatives from easily accessible starting materials using a nitrite (B80452) source under mild conditions is an example of a practical and simple process. researchgate.netscispace.com
The following table compares different synthetic methodologies for this compound and its derivatives.
| Synthesis Method | Key Advantages | Example Application |
| Electrochemical Synthesis | Green, efficient, high functional group tolerance | Synthesis of Benzo(c)cinnolinium salts |
| Microwave/Ultrasound Irradiation | Reduced reaction time, lower energy/solvent use, higher yields | Synthesis of Benzo[c]quinoline derivatives |
| One-Pot Synthesis | Increased efficiency, reduced waste | Tandem dual-C–N coupling/deprotection/oxidation |
Integration into Next-Generation Materials and Devices
The unique properties of the this compound core make it an attractive building block for a new generation of functional materials and electronic devices. mdpi.com
Translational opportunities include:
Organic Light-Emitting Diodes (OLEDs): this compound-based compounds are being developed as high-performance electron-transporting materials (ETMs). nih.gov For example, 2,9-diphenylbenzo[c]cinnoline (DPBZC) exhibits a high glass transition temperature (218 °C) and good electron mobility, leading to OLED devices with outstanding performance, including high external quantum efficiency (20.1%) and power efficiency (70.6 lm W⁻¹). nih.gov
Grid-Scale Energy Storage: The rigid structure of this compound makes it a promising scaffold for electrolytes in aqueous organic redox-flow batteries (RFBs). microsoft.com A disulfonated this compound (ds-BC) paired with ferrocyanide–ferricyanide has been used to create a 1.11 V battery with potential for grid-scale energy storage. microsoft.com
Organic Electronics: The this compound framework is being explored for its potential in other organic electronic devices, such as organic field-effect transistors (OFETs) and biosensors. acs.orgnih.gov
Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new this compound-based materials. These methods allow for the prediction of molecular properties and the elucidation of reaction mechanisms, guiding experimental efforts.
Future research will heavily rely on:
Density Functional Theory (DFT) Calculations: DFT is used to predict molecular properties and stability. For instance, DFT calculations have predicted that reduced this compound structures exhibit greater thermodynamic stability than related azobenzenes, making them superior candidates for RFB applications. microsoft.com DFT is also used in conjunction with NMR spectroscopy to aid in the assignment of spectral signals. researchgate.net
Molecular Docking: In medicinal chemistry, molecular docking simulations are used to predict the binding modes of potential drug candidates with their biological targets. elsevierpure.com This approach has been used to identify novel cinnoline (B1195905) derivatives as potential inhibitors of tubulin polymerization, guiding the synthesis of compounds with enhanced anticancer activity. elsevierpure.com
Quantitative Structure-Activity Relationship (QSAR): Analyzing biological data can reveal important structure-activity relationship (SAR) correlations, which can then be used to build predictive QSAR models for designing more potent compounds. mdpi.com
Process Optimization: Statistical experimental design and multivariate modeling can be employed to understand reaction response surfaces and determine optimal conditions for synthetic processes, as has been done to establish a novel synthesis for benzo[c]cinnoline (B3424390) N-oxide. nih.gov
Q & A
Q. What are the primary synthetic routes for 1,10-disubstituted benzo[c]cinnoline derivatives, and how can reaction conditions be optimized?
The synthesis of 1,10-heterodisubstituted benzo[c]cinnolines involves a reduction-oxidation-cyclization sequence starting from trinitrobiphenyl precursors. Key steps include:
- Using Zn/CaCl₂ under anaerobic conditions to reduce nitro groups, followed by aerial oxidation to form the benzo[c]cinnoline skeleton .
- Optimizing reducing agents (e.g., LiAlH₄ or NaBH₄/Pd-C ) for sterically hindered substrates, though yields may vary with scale .
- Monitoring intermediates via GC-MS to identify partial reduction products and transient species like nitrosohydroxylamine .
Q. How is structural distortion in benzo[c]cinnoline derivatives characterized, and what methods validate non-planarity?
Helical distortion arises from steric interactions between substituents (e.g., amino and propylthio groups at 1,10-positions):
Q. What crystallographic techniques are critical for analyzing benzo[c]cinnoline N-oxides?
Q. Which spectroscopic methods correlate with electronic transitions in benzo[c]cinnoline derivatives?
- UV-Vis spectroscopy identifies π-π* transitions (e.g., 427 nm, 373 nm, 318 nm) and aligns with ZINDO//PM3 calculations for HOMO-LUMO gaps .
- Solvent effects (e.g., cyclohexane vs. acetonitrile) impact solubility and spectral resolution .
Advanced Research Questions
Q. How do stereoelectronic effects influence the mechanism of benzo[c]cinnoline cyclization?
Cyclization involves:
Q. What computational approaches predict the electronic properties of benzo[c]cinnoline-based ylides?
- ZINDO//PM3 calculations model absorption spectra (e.g., 453 nm band corresponds to N-S ylide transitions) and validate experimental data .
- Frontier molecular orbital (FMO) analysis maps charge distribution in ylides, critical for designing optoelectronic materials .
Q. Can benzo[c]cinnoline derivatives serve as electrocatalysts for dioxygen reduction?
Q. How can synthetic inconsistencies in benzo[c]cinnoline N-oxide formation be addressed?
Q. What methodologies analyze substituent proximity effects in mass spectra of substituted benzo[c]cinnolines?
Q. How are data contradictions resolved in mechanistic studies of benzo[c]cinnoline formation?
- Controlled experiments (e.g., O₂-free vs. aerated conditions) distinguish reductive vs. oxidative pathways .
- Cross-validation using GC-MS , crystallography, and computational modeling reconciles transient intermediate detection with final product yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
